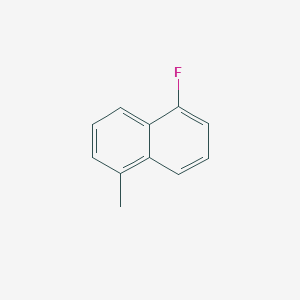
1-Fluoro-5-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-methylnaphthalene can be synthesized through several methods. One common approach involves the diazotization of 5-methyl-1-naphthylamine followed by fluorination. The process typically involves the following steps:
Diazotization Reaction: 5-methyl-1-naphthylamine is treated with nitrous acid to form the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-5-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 1-fluoro-5-naphthoic acid .
Applications De Recherche Scientifique
1-Fluoro-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Fluoro-5-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1-Fluoronaphthalene: Similar structure but lacks the methyl group.
5-Methylnaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-5-methylnaphthalene: Similar structure with chlorine instead of fluorine.
Uniqueness: 1-Fluoro-5-methylnaphthalene is unique due to the presence of both a fluorine and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
51010-55-0 |
|---|---|
Formule moléculaire |
C11H9F |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1-fluoro-5-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
Clé InChI |
ZVYMGKTYHMXBPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


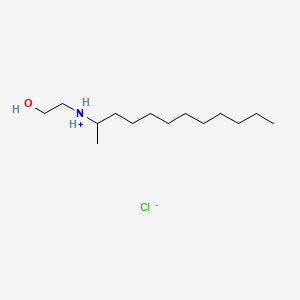
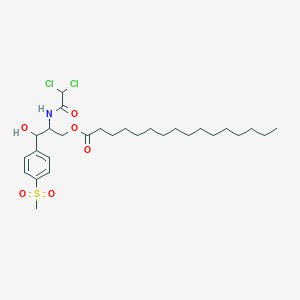
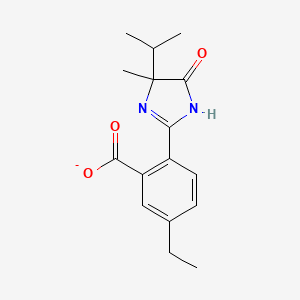
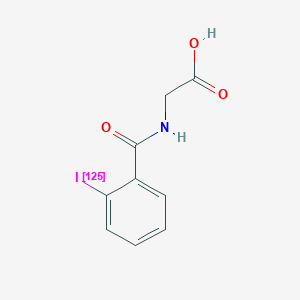
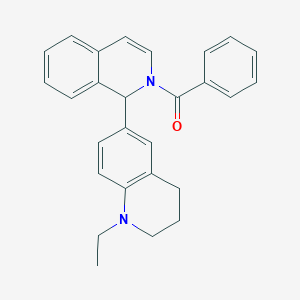
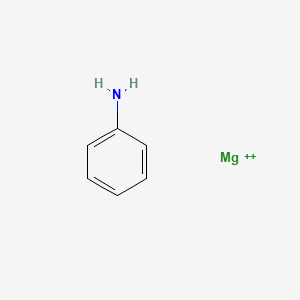
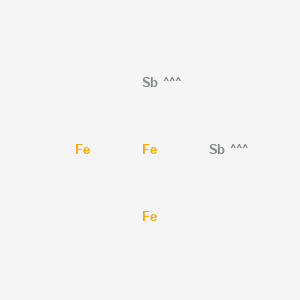
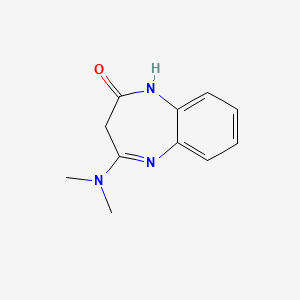
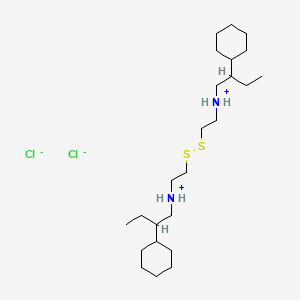
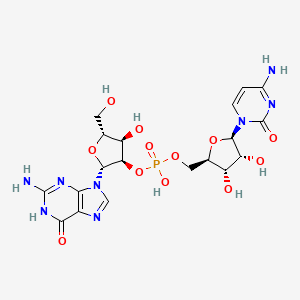
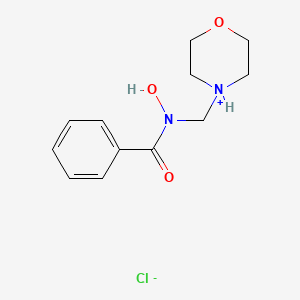

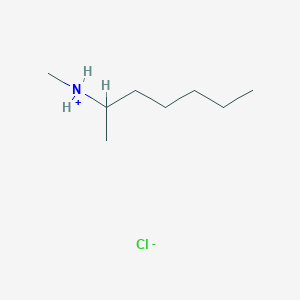
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
